molecular formula C15H22ClN B8252480 1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine

1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine

Cat. No.: B8252480
M. Wt: 251.79 g/mol
InChI Key: BCVMDDGLMFMRHG-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine is a chemical compound known for its significant pharmacological properties. It is a primary amine metabolite of sibutramine, a well-known anti-obesity drug. This compound exhibits a similar pharmacological profile to sibutramine, inhibiting the reuptake of serotonin and noradrenaline, which contributes to its effects on weight management and energy expenditure .

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine involves the inhibition of serotonin and noradrenaline reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, enhancing their effects on mood and appetite regulation. This mechanism is similar to that of sibutramine, making it effective in reducing food intake and increasing energy expenditure .

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)cyclobutyl]-2-methylbutan-1-amine is unique due to its specific cyclobutyl structure and its potent reuptake inhibition properties. Similar compounds include:

    Sibutramine: The parent compound, known for its anti-obesity effects.

    Desmethylsibutramine: A related compound with a similar pharmacological profile.

    Fluoxetine: Another serotonin reuptake inhibitor, though structurally different. These compounds share some pharmacological properties but differ in their chemical structures and specific applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN/c1-3-11(2)14(17)15(9-4-10-15)12-5-7-13(16)8-6-12/h5-8,11,14H,3-4,9-10,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVMDDGLMFMRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1(CCC1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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